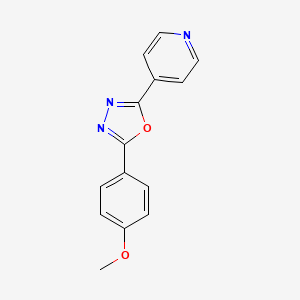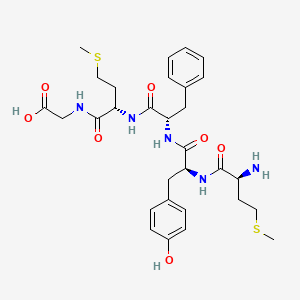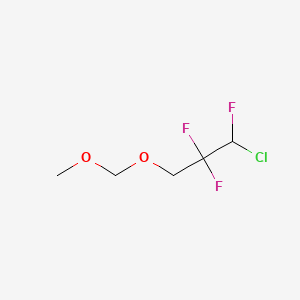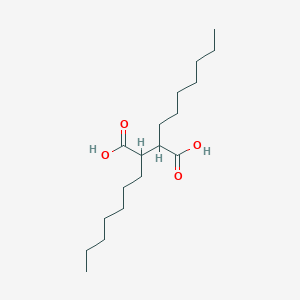
2,3-Diheptylbutanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Diheptylbutanedioic acid is an organic compound characterized by its unique structure, which includes two heptyl groups attached to a butanedioic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Diheptylbutanedioic acid typically involves the alkylation of butanedioic acid derivatives with heptyl halides under basic conditions. The reaction can be carried out using sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as bases in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2,3-Diheptylbutanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The heptyl groups can be substituted with other alkyl or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or organometallic compounds can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield heptanoic acid derivatives, while reduction can produce heptanol derivatives.
Applications De Recherche Scientifique
2,3-Diheptylbutanedioic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies related to lipid metabolism and membrane structure.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 2,3-Diheptylbutanedioic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The heptyl groups may enhance the compound’s lipophilicity, facilitating its incorporation into lipid membranes and affecting membrane fluidity and function. Additionally, the carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
2,3-Dihydroxybutanedioic acid:
2,3-Dimethylbutanedioic acid: This compound has methyl groups instead of heptyl groups.
Uniqueness: 2,3-Diheptylbutanedioic acid is unique due to its long heptyl chains, which impart distinct physical and chemical properties compared to its shorter-chain analogs. These properties can influence its solubility, reactivity, and interactions with biological systems, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
5693-01-6 |
|---|---|
Formule moléculaire |
C18H34O4 |
Poids moléculaire |
314.5 g/mol |
Nom IUPAC |
2,3-diheptylbutanedioic acid |
InChI |
InChI=1S/C18H34O4/c1-3-5-7-9-11-13-15(17(19)20)16(18(21)22)14-12-10-8-6-4-2/h15-16H,3-14H2,1-2H3,(H,19,20)(H,21,22) |
Clé InChI |
BRBZALFGYLTQGD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(C(CCCCCCC)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3H-Imidazo[1,2-a]purine, 3-methyl-9-(1-pyrrolidinyl)-](/img/structure/B14174426.png)
![2-(Benzyl{[(2R,3R)-3-phenyloxiran-2-yl]methyl}amino)ethan-1-ol](/img/structure/B14174427.png)


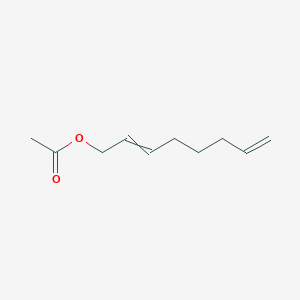

![([1,1'-Biphenyl]-4-yl)(4,9-dihydro-3H-beta-carbolin-1-yl)methanone](/img/structure/B14174446.png)

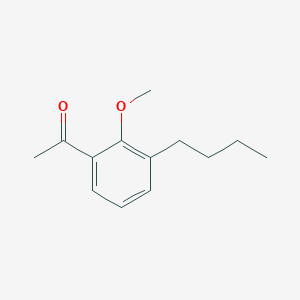
![1H-Pyrrolo[2,3-b]pyridine, 3-cyclobutyl-5-nitro-1-(phenylsulfonyl)-](/img/structure/B14174482.png)
![4-({[Tris(2-methyl-2-phenylpropyl)stannyl]oxy}carbonyl)aniline](/img/structure/B14174498.png)
